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Compound of Interest

Compound Name: 4-Chloro-2,6-dibromotoluene

CAS No.: 196712-73-9

Cat. No.: B3249725 Get Quote

A Strategic Scaffold for Sterically Controlled Cross-
Coupling
Executive Summary
4-Chloro-2,6-dibromotoluene (CAS: 196712-73-9) represents a specialized class of poly-

halogenated aromatic scaffolds. Unlike simple halo-toluenes, this molecule offers a unique "3-

point" functionalization strategy. The presence of two bromine atoms at the sterically crowded

ortho positions (2,6) relative to the methyl group, combined with a chemically distinct chlorine

atom at the para position (4), creates a platform for sequential, site-selective cross-coupling

reactions.

This guide details the structural rationale, validated synthetic protocols, and chemoselective

reactivity profiles necessary to utilize this compound effectively in high-value synthesis.

Physicochemical Profile & Structural Analysis[1][2][3]
The utility of 4-Chloro-2,6-dibromotoluene lies in its specific substitution pattern. The methyl

group at position 1 acts as a steric anchor, shielding the ortho-bromines, while the para-

chlorine remains electronically distinct.

2.1 Key Properties Table
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Property Value Notes

IUPAC Name
1,3-dibromo-5-chloro-2-

methylbenzene
Systematic nomenclature

CAS Number 196712-73-9 Primary identifier

Molecular Formula C₇H₅Br₂Cl

Molecular Weight 284.37 g/mol
Heavy atom count facilitates

crystallography

Predicted LogP ~4.3 Highly lipophilic

Appearance Crystalline Solid Low-melting (est. 40–60°C)

1H NMR Signature
δ ~2.60 (s, 3H, CH₃), δ ~7.55

(s, 2H, Ar-H)

Symmetric aromatic signal

confirms 2,6-substitution

2.2 Structural Dynamics
The ortho-bromine atoms impose a significant "ortho-effect," locking the methyl group's rotation

and creating a hydrophobic pocket. This steric bulk is critical: it retards non-specific nucleophilic

attacks at the methyl position but requires specialized ligands (e.g., S-Phos, X-Phos) for

palladium-catalyzed coupling at the C-Br sites.

Validated Synthetic Protocol
The synthesis of 4-Chloro-2,6-dibromotoluene is a classic example of directed electrophilic

aromatic substitution. The methyl group is an ortho/para activator, while the chlorine at the 4-

position is an ortho/para deactivator.

Directing Effects: The methyl group directs incoming electrophiles to positions 2 and 6. The

4-chloro group directs to positions 2 and 6 (meta to itself is deactivated, but ortho to Cl is

more deactivated). Thus, the directing effects reinforce each other at the 2 and 6 positions.

3.1 Experimental Workflow (Bromination)
Reaction:

Step-by-Step Procedure:
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Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, addition funnel, and a

gas outlet connected to a caustic scrubber (NaOH trap) to neutralize HBr gas.

Charging: Charge the flask with 4-chlorotoluene (1.0 eq) and anhydrous dichloromethane

(DCM) or perform neat if temperature control is robust. Add catalytic FeBr₃ (0.05 eq) or iron

powder.

Bromine Addition: Cool the mixture to 0–5°C. Add elemental bromine (2.1 eq) dropwise.

Crucial: Maintain low temperature to prevent benzylic bromination (radical pathway).

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by

GC-MS for the disappearance of the mono-bromo intermediate.

Quench: Pour the reaction mixture into ice-water containing sodium bisulfite (NaHSO₃) to

quench excess bromine (color change from red/brown to yellow/clear).

Workup: Extract with DCM. Wash the organic layer with water, saturated NaHCO₃, and brine.

Dry over MgSO₄.

Purification: Recrystallize from hot ethanol or hexanes to yield white needles.

3.2 Synthesis Visualization
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Start: 4-Chlorotoluene

Add: Br2 (2.1 eq) + FeBr3 (cat)

Condition: 0-5°C, Dark
(Prevents Benzylic Br)

Reaction: Electrophilic Substitution
(2,6-Directing)

Quench: NaHSO3 (aq)

Product: 4-Chloro-2,6-dibromotoluene

Click to download full resolution via product page

Figure 1: Synthetic workflow for the regioselective bromination of 4-chlorotoluene.

Reactivity & Applications: The Chemoselectivity Map
The core value of this scaffold is the ability to differentiate between the halogen sites.

4.1 Site 1: The Steric C-Br (Positions 2, 6)
Reactivity: High oxidative addition potential with Pd(0), but kinetically hindered by the

adjacent methyl group.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b3249725?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3249725?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Strategy: Use bulky, electron-rich phosphine ligands (e.g., Buchwald dialkylbiaryl phosphines

like S-Phos or RuPhos). These ligands facilitate oxidative addition despite the steric crowd

and promote reductive elimination.

Application: Introduction of aryl or heteroaryl groups via Suzuki-Miyaura coupling to create

"wing" motifs around the central methyl core.

4.2 Site 2: The Electronic C-Cl (Position 4)
Reactivity: Lower oxidative addition potential than C-Br.

Strategy: This site generally remains intact during the initial coupling at the C-Br positions (if

stoichiometry is controlled). It can be activated subsequently using high-temperature

conditions or more active catalysts (e.g., Pd-PEPPSI, Pd/X-Phos) after the bromines have

been substituted.

Application: Late-stage diversification or attachment to a polymer/solid support.

4.3 Chemoselectivity Diagram

4-Chloro-2,6-
dibromotoluene

Site 1: C-Br (2,6)
High Reactivity / High Sterics

 Pd(0) / S-Phos
(1st Step)

Site 2: C-Cl (4)
Low Reactivity / Low Sterics

 Inert under
mild conditions

Intermediate A:
2,6-Diaryl-4-chlorotoluene

Final Scaffold:
Tri-functionalized Core

 Pd(0) / X-Phos
High Temp (2nd Step)

Click to download full resolution via product page

Figure 2: Sequential functionalization strategy exploiting the reactivity difference between Aryl-

Br and Aryl-Cl bonds.

Safety & Handling
Hazards: As a halogenated aromatic, this compound is likely a skin and eye irritant. It may

cause sensitization.

HBr Evolution: The synthesis generates stoichiometric quantities of hydrogen bromide gas.

Scrubbers are mandatory.
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Waste: Halogenated waste streams must be segregated from general organic waste to

prevent formation of toxic byproducts during incineration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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